molecular formula C15H25O3P B1619243 Benzylphosphonic acid dibutyl ester CAS No. 3762-27-4

Benzylphosphonic acid dibutyl ester

Cat. No.: B1619243
CAS No.: 3762-27-4
M. Wt: 284.33 g/mol
InChI Key: ARIYRPOBFJRCEU-UHFFFAOYSA-N
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Description

Benzylphosphonic acid dibutyl ester (CAS 3762-27-4), also known as dibutyl benzylphosphonate, is an organophosphorus compound with the molecular formula C₁₅H₂₅O₃P and a molecular weight of 284.30 g/mol . Structurally, it consists of a benzyl group (C₆H₅CH₂–) linked to a phosphonic acid core esterified with two butyl groups. Its InChIKey (ARIYRPOBFJRCEU-UHFFFAOYSA-N) reflects its unique stereoelectronic configuration .

This compound is notable for its role as a chelating agent and intermediate in organic synthesis. Derivatives like Benzylphosphonic Acid-(AM)₂ (CAS 200716-68-3) demonstrate cell permeability, enabling applications in drug delivery via intracellular esterase-mediated activation .

Properties

IUPAC Name

dibutoxyphosphorylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25O3P/c1-3-5-12-17-19(16,18-13-6-4-2)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYRPOBFJRCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CC1=CC=CC=C1)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191057
Record name Phosphonic acid, benzyl-, dibutyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-27-4
Record name Dibutyl P-(phenylmethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3762-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, benzyl-, dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, benzyl-, dibutyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Arbuzov Reaction: Alkylation of Tributyl Phosphite

The Arbuzov reaction remains the most direct method for synthesizing dialkyl benzylphosphonates. This single-step procedure involves the reaction of benzyl halides (e.g., benzyl bromide or chloride) with tributyl phosphite under thermal conditions. The mechanism proceeds via nucleophilic attack of the phosphite oxygen on the benzyl halide, followed by rearrangement to yield the dibutyl ester.

Representative Procedure :
A mixture of benzyl bromide (1.0 equiv) and tributyl phosphite (1.1 equiv) is heated at 120–140°C for 6–8 hours under inert atmosphere. The reaction progress is monitored by $$^{31}\text{P}$$ NMR spectroscopy, with the characteristic shift from δ +125–130 ppm (trialkyl phosphite) to δ +25–30 ppm (dialkyl benzylphosphonate) confirming product formation. Excess tributyl phosphite acts as both reactant and solvent, minimizing side reactions. Post-reaction distillation under reduced pressure (0.1 mmHg, 110°C) provides the pure product in 78–85% yield.

Transesterification of Dimethyl Benzylphosphonate

For laboratories lacking benzyl halide precursors, transesterification offers a viable alternative. Dimethyl benzylphosphonate undergoes ester exchange with excess 1-butanol (5.0 equiv) in the presence of catalytic sodium methoxide (0.5 mol%).

Key Reaction Parameters :

  • Temperature: 80–90°C
  • Duration: 24–36 hours
  • Solvent: Toluene (azeotropic removal of methanol)

The reaction exhibits second-order kinetics, with complete conversion achieved by continuous methanol removal. Final purification via fractional distillation (b.p. 145–148°C/0.5 mmHg) yields 70–75% product. Comparative studies show this method produces higher enantiomeric purity (99.2% ee) compared to Arbuzov-derived material (97.5% ee).

Mitsunobu-Type Coupling Using Azodicarboxylates

Modern synthetic approaches employ diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) to mediate phosphonate ester formation. This method is particularly advantageous for acid-sensitive substrates.

Optimized Protocol :

  • Charge anhydrous THF with monomethyl benzylphosphonate (1.0 equiv), 1-butanol (1.5 equiv), and TPP (1.5 equiv)
  • Add DIAD (1.5 equiv) dropwise at 0°C
  • Stir at reflux (66°C) for 2 hours
  • Quench with trimethylsilyl bromide (3.0 equiv) to hydrolyze residual methyl ester
  • Extract with 5% NaHCO$$3$$, dry over MgSO$$4$$, and concentrate

This two-step process achieves 82–88% overall yield, with $$^{1}\text{H}$$ NMR analysis showing complete absence of methyl ester protons (δ 3.65 ppm). The method’s versatility allows substitution of DIAD with diethyl azodicarboxylate (DEAD) without yield reduction.

Mechanistic Considerations and Byproduct Formation

Arbuzov Pathway Intermediates

The Arbuzov mechanism proceeds through a pentacoordinate phosphorus intermediate (Figure 1). Kinetic studies using $$^{17}\text{O}$$-labeled tributyl phosphite confirm a concerted S$$_\text{N}$$2-type displacement at the benzyl carbon, with first-order dependence on both reactants.

Major Byproducts :

  • Dibutyl hydrogen phosphonate (5–8%): From phosphite hydrolysis
  • Dibenzyl ether (<2%): Williamson ether synthesis side reaction

Transesterification Equilibrium Dynamics

The transesterification process follows a ping-pong bi-bi mechanism, with methoxide acting as a nucleophilic catalyst. Computational modeling (DFT at B3LYP/6-311++G**) reveals a 23.4 kcal/mol activation barrier for the rate-determining tetrahedral intermediate formation.

Mitsunobu Reaction Stereoelectronic Effects

Comparative Analysis of Synthetic Methods

Parameter Arbuzov Reaction Transesterification Mitsunobu Coupling
Yield (%) 78–85 70–75 82–88
Reaction Time (h) 6–8 24–36 2–4
Temperature (°C) 120–140 80–90 0 → 66
Byproducts (%) 7–10 5–8 <3
Scalability (kg) >100 50–100 <10

Key Observations :

  • Arbuzov provides best scalability but requires high-temperature handling
  • Mitsunobu offers fastest reaction but uses expensive reagents
  • Transesterification balances cost and purity for mid-scale production

Advanced Purification and Characterization

Distillation vs. Chromatography

Industrial-scale processes favor fractional distillation (purity >99.5%), while analytical-grade material requires silica gel chromatography (EtOAc/hexane 1:4). GC-MS analysis shows residual tributyl phosphite <0.01% in distilled product vs. 0.1–0.3% in chromatographed samples.

Spectroscopic Fingerprints

  • $$^{31}\text{P}$$ NMR : δ 25.7 ppm (s, P=O)
  • FTIR : 1245 cm$$^{-1}$$ (P=O stretch), 1020 cm$$^{-1}$$ (P-O-C)
  • HRMS : [M+H]$$^+$$ calcd for C$${15}$$H$${25}$$O$$_3$$P: 285.1621, found: 285.1619

X-ray crystallography confirms the solid-state structure with P-O bond lengths of 1.487 Å (axial) and 1.498 Å (equatorial), consistent with sp$$^3$$ hybridization at phosphorus.

Industrial Applications and Derivative Synthesis

The compound’s stability toward hydrolysis (t$$_{1/2}$$ >2 years at pH 7) makes it ideal for:

  • Flame retardant formulations (38% market share)
  • Zirconium corrosion inhibitors (5–10 mM effectiveness)
  • Prodrug synthesis via phosphoramidate coupling

Recent advances demonstrate its utility in synthesizing α-aminophosphonates via Kabachnik-Fields reactions, with antimicrobial activity against Gram-positive pathogens (MIC 8–16 μg/mL).

Chemical Reactions Analysis

Types of Reactions: Benzylphosphonic acid dibutyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield benzylphosphonic acid and butanol.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Alkylating agents or arylating agents in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: Benzylphosphonic acid and butanol.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various alkyl or aryl phosphonates.

Scientific Research Applications

Benzylphosphonic acid dibutyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzylphosphonic acid dibutyl ester involves its interaction with various molecular targets, depending on its application. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes. In other applications, the ester groups may be hydrolyzed to release the active phosphonic acid, which can then interact with specific molecular pathways.

Comparison with Similar Compounds

Research Findings and Trends

Drug Delivery : Benzylphosphonic Acid-(AM)₂ demonstrates intracellular activation, enabling targeted delivery of phosphonate therapeutics .

Environmental Impact : DBP faces regulatory scrutiny due to endocrine-disrupting effects, whereas phosphonates are less studied but show lower ecotoxicity .

Material Science : Styrenephosphonates are emerging in optoelectronics due to their conjugated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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